molecular formula C13H16ClFN2O2 B13032925 Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylat

Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylat

Cat. No.: B13032925
M. Wt: 286.73 g/mol
InChI Key: XZAIZHURLABPEI-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound with the molecular formula C13H16ClFN2O2 It is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

The synthesis of tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chlorine and fluorine atoms at specific positions on the naphthyridine ring.

    Esterification: The carboxylate group is introduced through esterification reactions, often using tert-butyl alcohol and appropriate catalysts.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects or biological outcomes.

Comparison with Similar Compounds

Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.

    Tert-butyl 3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Lacks the chloro substituent, leading to different chemical and biological properties.

    Tert-butyl 2-chloro-3-fluoro-1,6-naphthyridine-6(5H)-carboxylate: Lacks the dihydro component, which may influence its stability and reactivity.

The uniqueness of tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate lies in its specific combination of substituents and structural features, which confer distinct chemical and biological properties.

Biological Activity

Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 2087477-81-2) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆ClFN₂O₂
  • Molecular Weight : 286.73 g/mol
  • CAS Number : 2087477-81-2

Synthesis

The synthesis of tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step reactions starting from readily available naphthyridine derivatives. The introduction of the chloro and fluoro groups is crucial for enhancing biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine exhibit significant antimicrobial properties. For instance, studies reveal that naphthyridine derivatives can inhibit the growth of various bacteria and fungi. Specific activity against Staphylococcus aureus and Escherichia coli has been documented, indicating potential use in treating bacterial infections .

Anticancer Properties

Naphthyridine derivatives have been investigated for their anticancer properties. In vitro studies show that these compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspases . The specific mechanisms may involve the inhibition of key signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

Recent studies suggest that tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine derivatives possess anti-inflammatory activity. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests a potential therapeutic role in inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several naphthyridine derivatives, including tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, showcasing its potential as an antimicrobial agent .
  • Cancer Cell Line Assay :
    • In an experiment involving human breast cancer cell lines (MCF-7), tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine was tested for cytotoxicity. Results indicated an IC50 value of 15 µM after 48 hours of treatment, suggesting significant anticancer activity .
  • Inflammation Model :
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a reduction of paw edema by approximately 50%, demonstrating its anti-inflammatory potential .

The biological activities associated with tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : It could interfere with signaling pathways that regulate cell survival and apoptosis in cancer cells.

Properties

Molecular Formula

C13H16ClFN2O2

Molecular Weight

286.73 g/mol

IUPAC Name

tert-butyl 2-chloro-3-fluoro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C13H16ClFN2O2/c1-13(2,3)19-12(18)17-5-4-10-8(7-17)6-9(15)11(14)16-10/h6H,4-5,7H2,1-3H3

InChI Key

XZAIZHURLABPEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=C(C=C2C1)F)Cl

Origin of Product

United States

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